molecular formula C7H8ClNO2 B6327608 2-Chloro-3-(methoxymethoxy)pyridine CAS No. 862667-72-9

2-Chloro-3-(methoxymethoxy)pyridine

Cat. No. B6327608
CAS RN: 862667-72-9
M. Wt: 173.60 g/mol
InChI Key: KXLDXKULFBUWIT-UHFFFAOYSA-N
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Description

“2-Chloro-3-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 862667-72-9 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in either solid or liquid form .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 . The InChI key is KXLDXKULFBUWIT-UHFFFAOYSA-N . More detailed structural analysis can be found in databases like ChemSpider .

It is typically shipped at normal temperatures . The compound’s physical form can be either solid or liquid .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-3-(methoxymethoxy)pyridine and similar compounds are integral in various chemical synthesis processes. For example, the lithiation of 2-chloropyridine, a structurally similar compound, has been explored with lithium dialkylamides, highlighting complexities in achieving C-3 lithiation and proposing a mechanism involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003). Additionally, reactions of pyridine with caesium fluoroxysulphate have been studied, resulting in products like 2-methoxy-3-chloropyridine under specific conditions (Stavber & Zupan, 1990).

Analysis of Reaction Mechanisms

Investigations into the kinetics and mechanisms of reactions involving substituted pyridines are crucial. For instance, the oxidation of 3-chloropyridine and related compounds by sulfate radicals was studied, revealing insights into reaction intermediates and proposing a detailed mechanism (Dell’Arciprete et al., 2007). The study of chemoselective directed metallation of 2-chloropyridine for synthesizing disubstituted pyridines also provides valuable knowledge in this area (Trécourt et al., 1990).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of pyridine derivatives enhance understanding of their properties. For example, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray diffraction, revealing unique structural characteristics and hydrogen bonding patterns (Tranfić et al., 2011).

Molecular Modeling and Computational Studies

Ab-initio Hartree-Fock and Density Functional Theory calculations have been applied to study the vibrational spectra of similar compounds, such as 2-chloro-6-methoxy-3-nitropyridine, providing insights into their structural parameters and spectroscopic data (Sharma, Yadav, & Singh, 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

2-chloro-3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLDXKULFBUWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (66%, 633 mg, 17.4 mmol) was added to an ice-cooled solution of 2-chloro-3-hydroxypyridine (2.05 g, 15.8 mmol) in tetrahydrofuran (30 ml) under nitrogen atmosphere, and this reaction mixture was stirred at that temperature for 15 minutes. Chloromethyl methyl ether (1.32 ml, 17.4 mmol) was added, and the resulting reaction mixture was stirred at that temperature for 30 minutes, then at room temperature for another 2 hours. After water was added, the reaction mixture was extracted with ethyl acetate, washed with saturated brine, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give the title compound (2.44 g).
Quantity
633 mg
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
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2.05 g
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reactant
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30 mL
Type
solvent
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1.32 mL
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reactant
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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